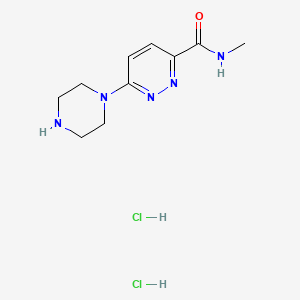

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride

Description

Properties

Molecular Formula |

C10H17Cl2N5O |

|---|---|

Molecular Weight |

294.18 g/mol |

IUPAC Name |

N-methyl-6-piperazin-1-ylpyridazine-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C10H15N5O.2ClH/c1-11-10(16)8-2-3-9(14-13-8)15-6-4-12-5-7-15;;/h2-3,12H,4-7H2,1H3,(H,11,16);2*1H |

InChI Key |

YBHWOFPQNTYJOD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1)N2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, H2O2

Reducing agents: NaBH4, LiAlH4

Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations :

- Bavdegalutamide shares the pyridazine-3-carboxamide motif but incorporates additional complexity, such as a cyclohexyloxy group and fluorinated isoindole, which may enhance target specificity (e.g., androgen receptor antagonism) .

Piperazine-Containing Derivatives

Piperazine is a common pharmacophore in drug design. Below are comparisons with other piperazine-based pharmaceuticals:

Key Observations :

- Levocetirizine dihydrochloride shares the dihydrochloride salt but replaces the pyridazine core with a benzoxazine system, emphasizing antihistaminic activity via H1-receptor antagonism .

- The azetidine derivative in features a smaller ring (azetidine vs. piperazine), which may alter binding kinetics due to reduced conformational flexibility.

Dihydrochloride Salts in Pharmaceuticals

Dihydrochloride salts improve bioavailability by enhancing aqueous solubility. Examples include:

Key Observations :

Biological Activity

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 294.18 g/mol. Its structure features a pyridazine ring with a piperazine moiety and a carboxamide functional group, which enhances its solubility and stability in aqueous environments. The presence of these functional groups suggests various possible interactions with biological targets, particularly in the central nervous system.

Preliminary studies indicate that this compound may act as an antagonist at certain neurotransmitter receptors, particularly serotonin and dopamine receptors. These receptors are critical for mood regulation and cognitive functions, positioning the compound as a potential candidate for treating psychiatric disorders.

Key Findings:

- Receptor Interaction: The compound exhibits binding affinity to serotonin receptor subtypes and dopamine receptors, indicating its potential role in modulating neurotransmitter systems.

- Antagonistic Properties: It may function as an antagonist to specific receptors involved in neurotransmission, suggesting implications for mood disorders.

Research Studies and Case Findings

Several studies have investigated the biological activity of this compound:

-

Binding Affinity Studies:

- Research utilizing radiolabeled ligand binding assays has shown promising results regarding the compound's interaction with serotonin and dopamine receptors. These studies are crucial for validating its therapeutic potential.

-

Comparative Analysis with Similar Compounds:

- Structural analogs have been explored to understand better the pharmacological properties conferred by the piperazine and pyridazine moieties. For instance, compounds with similar structures have been noted for their roles in treating obesity and metabolic syndrome due to their interaction with metabolic pathways .

Data Tables

The following table summarizes key biological activities and findings related to this compound:

| Study | Findings | Methodology |

|---|---|---|

| Binding Affinity | Exhibits significant binding to serotonin and dopamine receptors | Radiolabeled ligand binding assays |

| Antagonistic Activity | Potential antagonist properties affecting neurotransmission | Functional assays in cell lines |

| Metabolic Pathway Interaction | May influence metabolic processes linked to obesity | Comparative studies with structural analogs |

Q & A

Q. What are the key structural features of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride, and how do they influence its stability?

The compound comprises a pyridazine core substituted with a methyl-carboxamide group at position 3 and a piperazine moiety at position 5. The dihydrochloride salt enhances solubility and stability by forming ionic interactions, which reduce hygroscopicity and improve crystallinity. Structural analogs (e.g., piperidine-pyrazine derivatives) show that protonation of the piperazine nitrogen atoms in acidic conditions increases aqueous solubility, critical for in vitro assays .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?

Synthesis typically involves multi-step organic reactions:

- Step 1: Coupling of pyridazine-3-carboxylic acid derivatives with N-methylpiperazine via carbodiimide-mediated amidation.

- Step 2: Salt formation using hydrochloric acid to yield the dihydrochloride.

Key parameters include solvent choice (e.g., dichloromethane for amidation), temperature control (25–40°C), and stoichiometric ratios to minimize byproducts like unreacted piperazine .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.5% per ICH guidelines).

- Mass spectrometry (MS): High-resolution MS confirms molecular ion peaks ([M+H]+ m/z calculated for C10H15N5O: 230.13; observed: 230.12).

- Elemental analysis: Matches theoretical values for C, H, N, and Cl (e.g., Cl%: ~21.3% for dihydrochloride) .

Q. What are recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. The dihydrochloride form is stable for >24 months if protected from humidity, as shown by accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

- Standardized protocols: Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS at pH 7.4).

- Metabolic stability testing: Compare hepatic microsome half-lives (e.g., human vs. rodent) to identify species-specific degradation.

- Control experiments: Include reference compounds (e.g., known SCD-1 inhibitors for PET imaging studies) .

Q. What structural modifications enhance target selectivity in pyridazine-piperazine analogs?

- Piperazine substitution: Replacing N-methyl with bulkier groups (e.g., cyclopropyl) reduces off-target binding to adrenergic receptors.

- Pyridazine functionalization: Introducing electron-withdrawing groups (e.g., chloro at position 4) improves affinity for enzymes like stearoyl-CoA desaturase-1 (SCD-1), as demonstrated in radiotracer analogs .

Q. How is this compound utilized in positron emission tomography (PET) imaging studies?

A structurally related radiotracer, 18F-FPPPT , incorporates a pyridazine-3-carboxamide scaffold for SCD-1 imaging. Key steps include:

- Radiosynthesis: Nucleophilic substitution with [18F]fluoride, achieving radiochemical purity >95%.

- Biodistribution studies: In vivo PET scans in murine models show high brain uptake (SUV = 2.5 at 60 min), validating blood-brain barrier penetration .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

- Molecular docking: Predict binding modes to targets (e.g., SCD-1 active site; Glide score = −9.2 kcal/mol).

- ADMET prediction: Tools like SwissADME estimate logP (2.1) and aqueous solubility (−4.2 LogS), guiding lead optimization .

Data Contradiction Analysis

Q. Why do solubility values reported in literature vary for this compound?

Discrepancies arise from:

- Salt form: Free base vs. dihydrochloride (e.g., free base solubility in water = 0.1 mg/mL vs. dihydrochloride = 15 mg/mL).

- Experimental conditions: Temperature (25°C vs. 37°C) and buffer ionic strength. Standardize measurements using USP dissolution apparatus .

Q. How can researchers address inconsistent in vitro-in vivo correlation (IVIVC) data?

- Physiologically-based pharmacokinetic (PBPK) modeling: Incorporate parameters like tissue partition coefficients and clearance rates.

- Protein binding assays: Measure unbound fraction (fu) using equilibrium dialysis; fu <5% may explain low in vivo efficacy despite high in vitro potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.